Tert-butyl (2-amino-2-oxoethyl)methylcarbamate
Overview
Description
Tert-butyl (2-amino-2-oxoethyl)methylcarbamate: is an organic compound with the molecular formula C8H16N2O3. It is commonly used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The compound is known for its stability and versatility in chemical reactions.
Mechanism of Action
Target of Action
It has been used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 , which are enzymes involved in the degradation of aggrecan, a major component of cartilage. This suggests that the compound may interact with these enzymes or related biochemical pathways.
Mode of Action
As a reactant in the synthesis of hydantoin inhibitors, it may contribute to the inhibition of aggrecanase-1 and aggrecanase-2
Biochemical Pathways
, its use in the synthesis of hydantoin inhibitors suggests a potential role in the regulation of aggrecan degradation pathways. Aggrecanases are involved in the breakdown of aggrecan, a key component of the extracellular matrix in cartilage. By inhibiting these enzymes, the compound may help preserve cartilage integrity.
Result of Action
Its role in the synthesis of hydantoin inhibitors suggests that it may contribute to the inhibition of aggrecanase-1 and aggrecanase-2 , potentially preserving cartilage integrity in conditions such as osteoarthritis.
Action Environment
It’s worth noting that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These storage conditions suggest that light, moisture, and temperature could potentially affect the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl (2-amino-2-oxoethyl)methylcarbamate typically begins with tert-butyl carbamate and 2-aminoacetaldehyde.
Reaction Steps:
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl (2-amino-2-oxoethyl)methylcarbamate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives under appropriate conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry:
- Tert-butyl (2-amino-2-oxoethyl)methylcarbamate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions.
Medicine:
- The compound is a key intermediate in the synthesis of several drugs, particularly those targeting neurological and metabolic disorders.
Industry:
Comparison with Similar Compounds
- Tert-butyl (2-amino-2-oxoethyl)carbamate
- Tert-butyl (2-amino-2-oxoethyl)ethylcarbamate
- Tert-butyl (2-amino-2-oxoethyl)propylcarbamate
Comparison:
- Tert-butyl (2-amino-2-oxoethyl)methylcarbamate is unique due to its specific structural features, which confer distinct reactivity and stability compared to similar compounds.
- The presence of the methyl group in this compound enhances its solubility and reactivity in certain chemical reactions, making it a preferred choice in various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(2-amino-2-oxoethyl)-N-methylcarbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10(4)5-6(9)11/h5H2,1-4H3,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKYGKPEODIFET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.